4-(2,4,6-Trinitrophenoxy)butan-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
63018-29-1 |
|---|---|
Molecular Formula |
C10H11N3O8 |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
4-(2,4,6-trinitrophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H11N3O8/c14-3-1-2-4-21-10-8(12(17)18)5-7(11(15)16)6-9(10)13(19)20/h5-6,14H,1-4H2 |
InChI Key |
NRZBGBMKRWJIPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCCCO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 4-(2,4,6-trinitrophenoxy)butan-1-ol would likely proceed through a nucleophilic aromatic substitution reaction. A common method for forming picryl ethers is the reaction of picryl chloride with an alcohol in the presence of a base. osti.gov In this case, 1,4-butanediol (B3395766) would be reacted with picryl chloride. The base serves to deprotonate the alcohol, forming an alkoxide that can then act as a nucleophile.
A plausible synthetic route would involve the following steps:
Reaction of 1,4-butanediol with a suitable base (e.g., sodium hydride) to form the corresponding mono-alkoxide.
Nucleophilic attack of the alkoxide on picryl chloride (2-chloro-1,3,5-trinitrobenzene) to displace the chloride and form the ether linkage. wikipedia.org
Careful control of the stoichiometry would be necessary to favor the monosubstituted product over the disubstituted ether.
Reaction Mechanisms and Mechanistic Studies of 4 2,4,6 Trinitrophenoxy Butan 1 Ol
Nucleophilic Aromatic Substitution (SNAr) at the Trinitrophenoxy Center
The presence of three nitro groups on the phenyl ring dramatically influences its reactivity, making it highly susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr), a pathway distinct from the more common electrophilic aromatic substitution seen in many benzene (B151609) derivatives. researchgate.netwikipedia.org
The SNAr mechanism for 4-(2,4,6-trinitrophenoxy)butan-1-ol proceeds via a two-step addition-elimination process. wikipedia.orgyoutube.com The initial step involves the attack of a nucleophile on the carbon atom bearing the butoxy group. This attack is facilitated by the strong electron-withdrawing nature of the three nitro groups, which polarize the C-O bond and increase the electrophilicity of the aromatic ring. wikipedia.org
The attack of the nucleophile leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This intermediate is characterized by the temporary loss of aromaticity and the presence of a negative charge delocalized across the ring and, significantly, onto the nitro groups.
The final step is the elimination of the leaving group, in this case, the 4-hydroxybutoxy group, to restore the aromaticity of the ring. The stability of the leaving group is a crucial factor in this step.
Kinetic studies on analogous compounds, such as phenyl 2,4,6-trinitrophenyl ether, have shown that the reaction can be subject to base catalysis. rsc.orgrsc.org For instance, in reactions with amines, the rate of reaction can be dependent on the concentration of the amine, suggesting its role in the deprotonation of the zwitterionic intermediate formed during the nucleophilic attack. researchgate.net
Illustrative Kinetic Data for SNAr Reactions of an Analogous Compound (Phenyl 2,4,6-trinitrophenyl ether) with Various Nucleophiles
| Nucleophile | Solvent | Rate Constant (k) | Catalysis Observed |
| Piperidine | Benzene | Variable, dependent on [Piperidine] | Yes |
| n-Butylamine | Benzene | - | No |
| Aniline | Acetonitrile | Rate-limiting proton transfer | Yes |
| Morpholine | Benzene | Wholly base-catalysed | Yes |
This table is illustrative and based on data for phenyl 2,4,6-trinitrophenyl ether, a structural analog of the title compound. researchgate.netrsc.org
The three nitro groups are paramount to the reactivity of the trinitrophenoxy center. Their strong electron-withdrawing inductive and resonance effects serve two primary functions:
Activation of the Aromatic Ring: The nitro groups withdraw electron density from the benzene ring, making it highly electrophilic and thus susceptible to attack by nucleophiles. wikipedia.orgrsc.org This activation is most effective when the nitro groups are positioned ortho and para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. wikipedia.org
The leaving group in this case is the butan-1-olate anion. While alkoxides are generally considered poor leaving groups, the exceptional stability of the resulting trinitrophenoxide anion in the reverse reaction (if it were to occur) drives the forward reaction to completion.
Mechanisms of Ether Cleavage and Stability
The ether linkage in this compound, while part of a highly reactive aromatic system, can also be cleaved under specific conditions.
Ethers are generally stable to many reagents but can be cleaved by strong acids, such as HI and HBr. masterorganicchemistry.commasterorganicchemistry.com The mechanism of acid-catalyzed cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. masterorganicchemistry.com
For this compound, the cleavage would occur at the alkyl-oxygen bond. The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (the protonated ether). masterorganicchemistry.commasterorganicchemistry.com
Given that the butoxy group is a primary alkyl group, the subsequent step would likely proceed via an SN2 mechanism. masterorganicchemistry.com A nucleophile, such as the halide ion from the acid, would then attack the carbon of the butoxy group attached to the ether oxygen, leading to the formation of 2,4,6-trinitrophenol and 1-halobutane. Cleavage via an SN1 mechanism is less likely due to the instability of the primary carbocation that would need to form. masterorganicchemistry.com It is important to note that the aryl C-O bond is not cleaved due to the high energy required to form an aryl cation. masterorganicchemistry.com
While acid-catalyzed cleavage is the most common method, oxidative and reductive pathways for ether cleavage also exist, though they are less general.
Oxidative Cleavage: Certain oxidizing agents can cleave ether linkages. For instance, copper-catalyzed oxidative cleavage of β-alkoxy alcohols has been reported. nih.gov While not directly applicable to the aromatic ether in the title compound, it highlights that under specific catalytic conditions, oxidative cleavage is a possibility.
Reductive Cleavage: Reductive cleavage of certain types of ethers, such as benzylidene acetals, can be achieved using reagents like BH3·THF. researchgate.net For the aryl ether in this compound, reductive cleavage of the C-O bond is not a typical reaction. However, the nitro groups on the aromatic ring are susceptible to reduction, which would significantly alter the reactivity of the ether linkage.
Reactivity of the Butan-1-OL Moiety
The butan-1-ol portion of the molecule exhibits the typical reactivity of a primary alcohol. nih.gov These reactions generally occur independently of the trinitrophenoxy group, unless the reagents used are also reactive towards the activated aromatic ring.
Common reactions of the primary alcohol group include:
Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. youtube.com The choice of oxidizing agent and reaction conditions determines the product. For example, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would likely yield 4-(2,4,6-trinitrophenoxy)butanal. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the formation of 4-(2,4,6-trinitrophenoxy)butanoic acid. The use of a Fenton's oxidizing system has also been explored for the oxidation of butan-1-ol to butanal. youtube.com
Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl2) for chlorination, phosphorus tribromide (PBr3) for bromination, or reaction with hydrohalic acids under appropriate conditions. youtube.com
A comprehensive analysis of the reaction mechanisms surrounding this compound reveals a landscape governed by the interplay of its primary alcohol and bulky trinitrophenoxy ether functionalities. While specific experimental data for this exact molecule is limited in publicly accessible literature, its reactivity can be thoroughly understood through established principles of organic chemistry applied to its constituent parts.
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 4-(2,4,6-trinitrophenoxy)butan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the trinitrophenoxy group and the hydroxyl group of the butanol chain will significantly influence the chemical shifts of nearby protons.
The protons on the butanol chain would exhibit predictable multiplicities due to spin-spin coupling with adjacent non-equivalent protons, following the n+1 rule. docbrown.infodocbrown.info The protons of the methylene (B1212753) group attached to the trinitrophenoxy ether linkage (H-4') are expected to be the most deshielded of the aliphatic protons, appearing at a downfield chemical shift. Conversely, the protons of the methylene group bearing the hydroxyl function (H-1') would also be shifted downfield due to the electronegative oxygen atom. thermofisher.comthermofisher.com The two methylene groups in the middle of the chain (H-2' and H-3') would likely appear as complex multiplets. The hydroxyl proton (OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. Its identity can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum. docbrown.info
The two aromatic protons on the trinitrophenyl ring are chemically equivalent due to the molecule's symmetry and would appear as a single downfield singlet, a characteristic feature for symmetrically substituted picrate (B76445) derivatives.
Table 1: Predicted ¹H NMR Signals for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Ar-H | ~9.0 | s (singlet) | 2H |
| H-4' (-CH₂-O-Ar) | ~4.4 | t (triplet) | 2H |
| H-1' (-CH₂-OH) | ~3.7 | t (triplet) | 2H |
| H-3' (-CH₂-) | ~2.0 | m (multiplet) | 2H |
| H-2' (-CH₂-) | ~1.8 | m (multiplet) | 2H |
| -OH | Variable | br s (broad singlet) | 1H |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, the ten carbon atoms of this compound are expected to produce eight distinct signals.
The carbons of the trinitrophenyl ring will be significantly affected by the nitro groups and the ether linkage. The carbon atom bearing the ether linkage (C-1) and the carbons bearing the nitro groups (C-2, C-4, C-6) would appear far downfield. The two carbons meta to the ether linkage (C-3, C-5) are equivalent and would produce a single signal.
For the butanol chain, the carbon attached to the phenoxy oxygen (C-4') would be the most deshielded among the aliphatic carbons. The carbon attached to the hydroxyl group (C-1') would also be downfield compared to the other methylene carbons (C-2' and C-3'). docbrown.infodocbrown.info
Table 2: Predicted ¹³C NMR Signals for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (Ar-C-O) | ~160 |
| C-3, C-5 (Ar-C-H) | ~125 |
| C-2, C-4, C-6 (Ar-C-NO₂) | ~140-150 |
| C-4' (-CH₂-O-Ar) | ~70 |
| C-1' (-CH₂-OH) | ~62 |
| C-2' | ~30 |
| C-3' | ~25 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
To definitively assign all proton and carbon signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons in the butanol chain. Cross-peaks would be expected between H-1'/H-2', H-2'/H-3', and H-3'/H-4', confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon atom that has attached protons (the four CH₂ groups in the butanol chain and the CH groups of the aromatic ring).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity of quaternary carbons (which are not seen in HSQC) and for linking the different parts of the molecule. Key correlations would be expected from the H-4' protons to the aromatic C-1 carbon, confirming the ether linkage, and from the H-1' protons to C-2' and C-3'.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through analysis of its fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion. For this compound (C₁₀H₁₁N₃O₈), the calculated exact mass allows for the determination of its elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass.
Calculated Exact Mass:
Formula: C₁₀H₁₁N₃O₈
Monoisotopic Mass: 301.0546 Da
The observation of a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this exact mass would provide strong evidence for the compound's identity.
In electron ionization (EI) mass spectrometry, the molecular ion would undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure.
Key expected fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms. For the alcohol, this could involve the loss of a C₃H₆OH radical.
Cleavage of the ether bond: Breakage of the C-O bond between the butoxy chain and the aromatic ring could lead to fragments corresponding to the trinitrophenoxy cation ([C₆H₂N₃O₇]⁺) or the butanol cation ([C₄H₉O]⁺).
Loss of nitro groups: Sequential loss of NO₂ groups from the aromatic ring is a common fragmentation pattern for nitroaromatic compounds.
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the butanol moiety is a characteristic fragmentation for primary alcohols. nih.gov
The presence and relative abundance of these and other fragment ions in the mass spectrum would provide corroborating evidence for the proposed structure of this compound.
Infrared (IR) Spectroscopy: Identification of Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit a combination of characteristic absorption bands corresponding to its constituent parts: the nitroaromatic ring, the ether linkage, the alkyl chain, and the terminal hydroxyl group.
The presence of the hydroxyl (-OH) group from the butan-1-ol moiety would be identified by a broad absorption band in the region of 3550-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. docbrown.infodocbrown.info The C-H stretching vibrations of the butyl chain are expected to appear in the 2960-2850 cm⁻¹ region. docbrown.info
The aromatic C-H stretching vibrations of the trinitrophenyl ring are anticipated to be weak and appear around 3100-3000 cm⁻¹. The ether linkage (Ar-O-C) is characterized by two distinct stretching vibrations: an asymmetric C-O-C stretch typically found around 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹.
Crucially, the nitro groups (-NO₂) give rise to strong and characteristic absorption bands. The asymmetric stretching vibrations of the nitro groups are expected in the 1560-1520 cm⁻¹ range, while the symmetric stretching vibrations typically appear between 1355 and 1335 cm⁻¹. The C-O stretching vibration of the butan-1-ol part is expected around 1050 cm⁻¹. docbrown.info
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3550-3200 | Strong, Broad |
| Alkyl (C₄H₈) | C-H Stretch | 2960-2850 | Medium to Strong |
| Aromatic (C₆H₂) | C-H Stretch | 3100-3000 | Weak |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1560-1520 | Strong |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1355-1335 | Strong |
| Ether (Ar-O-C) | Asymmetric C-O-C Stretch | 1275-1200 | Strong |
| Ether (Ar-O-C) | Symmetric C-O-C Stretch | 1075-1020 | Medium |
| Primary Alcohol | C-O Stretch | ~1050 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions of the Nitroaromatic System
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the highly conjugated 2,4,6-trinitrophenoxy system.
The 2,4,6-trinitrophenyl moiety, also known as the picryl group, is a strong chromophore. In related compounds like 2,4,6-trinitrophenol (TNP), characteristic absorption bands are observed in the UV region. researchgate.net These absorptions are attributed to π → π* transitions within the aromatic ring, which are significantly influenced by the electron-withdrawing nitro groups.
For this compound, it is anticipated that the primary absorption maxima (λmax) will occur in the range of 200-400 nm. The presence of the butoxy chain is not expected to significantly alter the position of these absorption bands compared to TNP, as it is not directly conjugated to the aromatic π-system. The intense absorption in this region is characteristic of the electronic excitation of the nitroaromatic system. Studies on similar nitroaromatic compounds have shown strong absorptions in this range. researchgate.net
Table 2: Predicted UV-Visible Absorption for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| 2,4,6-Trinitrophenoxy | π → π* | 200-400 |
X-ray Crystallography (if suitable crystalline forms are obtained)
While no specific X-ray crystallographic data for this compound is currently available, we can infer potential structural features based on the analysis of closely related compounds, such as picrate salts and other substituted nitroaromatics. nih.govresearchgate.net
In the solid state, the conformation of the this compound molecule would be determined by a balance of steric and electronic effects. The butoxy chain, being flexible, can adopt various conformations. The dihedral angle between the plane of the phenyl ring and the C-O-C plane of the ether linkage will be a key conformational parameter.
The nitro groups at the ortho positions (2 and 6) are likely to be twisted out of the plane of the benzene (B151609) ring to minimize steric hindrance with the ether oxygen and with each other. This is a common feature in ortho-substituted nitrobenzenes. nih.gov The packing of the molecules in the crystal lattice would likely be influenced by a combination of van der Waals forces, dipole-dipole interactions arising from the polar nitro groups, and specific intermolecular hydrogen bonds. It is also possible that π-π stacking interactions between the electron-deficient trinitrophenyl rings of adjacent molecules could play a role in stabilizing the crystal structure. researchgate.net
The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the oxygen atoms of the nitro groups and the ether oxygen) suggests that extensive hydrogen bonding will be a dominant feature of the crystal structure.
The terminal hydroxyl group of the butan-1-ol chain is expected to participate in intermolecular hydrogen bonding, potentially forming chains or more complex networks with neighboring molecules. These hydrogen bonds could involve the nitro groups of adjacent molecules, leading to a well-defined three-dimensional architecture. The formation of bifurcated hydrogen bonds, where the hydroxyl proton interacts with two acceptor atoms simultaneously, is also a possibility observed in similar structures. nih.gov The interplay of these hydrogen bonds and other intermolecular forces would ultimately dictate the final crystal packing arrangement.
No Publicly Available Theoretical and Computational Chemistry Studies Found for this compound
Despite a thorough search of available scientific literature and databases, no specific theoretical and computational chemistry studies concerning the compound this compound could be identified.
As a result, the detailed article requested, focusing on the quantum chemical calculations, spectroscopic property predictions, and other computational analyses of this specific molecule, cannot be generated at this time. The strict requirement to focus solely on "this compound" and the absence of any research data for this compound in the public domain make the fulfillment of the request impossible.
The search for information included queries aimed at uncovering:
Quantum chemical calculations, including geometry optimization and electronic structure analysis.
Molecular orbital theory and frontier orbital analysis.
Charge distribution and electrostatic potential maps.
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While computational studies exist for structurally related compounds, such as butan-1-ol and other substituted phenyl ethers, the user's explicit instruction to exclude any information not directly pertaining to this compound prevents the inclusion of such data.
It is possible that research on this specific compound exists but has not been published in publicly accessible journals or databases. Such work might be part of proprietary industrial research or classified governmental studies that are not available for public review.
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Theoretical and Computational Chemistry Studies of 4 2,4,6 Trinitrophenoxy Butan 1 Ol
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of 4-(2,4,6-trinitrophenoxy)butan-1-ol is primarily dictated by the rotational freedom around the ether linkage and the butyl chain. Theoretical studies on analogous molecules, such as substituted pyrones and butanol derivatives, provide a framework for understanding the key factors governing the molecule's three-dimensional structure. The potential energy surface (PES) of this compound is expected to be complex, with multiple local minima corresponding to different stable conformers.
A significant aspect of the conformational analysis involves the dihedral angles around the C-O-C ether bond and the C-C bonds of the butanol backbone. The interaction between the bulky and electron-withdrawing trinitrophenyl group and the flexible butanol chain will lead to specific preferred orientations. The trinitrophenyl group itself has a relatively rigid structure, though the nitro groups may exhibit some rotational flexibility.
To illustrate the conformational preferences, a simplified analysis of the key dihedral angles and their corresponding relative energies can be tabulated. While specific experimental or calculated data for this compound is not available in the public domain, a hypothetical representation based on related structures can be presented.
| Conformer | Dihedral Angle 1 (Ar-O-C1-C2) | Dihedral Angle 2 (C1-C2-C3-C4) | Dihedral Angle 3 (C2-C3-C4-OH) | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|---|---|
| Global Minimum | ~180° (anti) | ~180° (anti) | ~60° (gauche) | 0.00 | Potential for weak intramolecular H-bond |
| Local Minimum 1 | ~60° (gauche) | ~180° (anti) | ~180° (anti) | 1.5 | Steric hindrance between aromatic ring and chain |
| Local Minimum 2 | ~180° (anti) | ~60° (gauche) | ~180° (anti) | 2.1 | Gauche interaction in the butyl chain |
Reaction Pathway Modeling and Energy Profiles
The synthesis of this compound typically involves the Williamson ether synthesis, where a salt of 2,4,6-trinitrophenol (picric acid) reacts with a 4-halobutan-1-ol or a related derivative. Theoretical modeling of this reaction pathway can provide valuable insights into the reaction mechanism, energetics, and the factors influencing its efficiency.
Transition State Search for Key Synthetic Steps
The key synthetic step is the nucleophilic substitution of the halide on the butanol derivative by the trinitrophenoxide anion. A computational search for the transition state (TS) of this SN2 reaction is critical for understanding its kinetics. Using quantum chemical methods, the geometry of the transition state can be optimized, and its energy can be calculated.
The transition state is expected to feature a partially formed O-C bond between the trinitrophenoxide oxygen and the carbon atom of the butanol chain, and a partially broken C-halide bond. The charge will be delocalized over the incoming nucleophile, the carbon atom undergoing substitution, and the leaving group. The energy of this transition state, relative to the reactants, represents the activation energy barrier for the reaction.
Computational studies on similar nucleophilic aromatic substitution reactions have shown that the presence of multiple electron-withdrawing nitro groups significantly stabilizes the negative charge on the aromatic ring, making the trinitrophenoxide a good nucleophile. The energy profile of the reaction would show the reactants (trinitrophenoxide and 4-halobutan-1-ol), the transition state, and the product (this compound and the halide ion).
A hypothetical energy profile for the synthesis can be visualized, highlighting the key stationary points.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 2,4,6-Trinitrophenoxide + 4-Bromobutan-1-ol | 0 |
| Transition State | [Br···C4H8O···OC6H2(NO2)3]⁻ | +15 to +25 |
| Products | This compound + Br⁻ | -10 to -20 |
Theoretical Basis for Observed Reactivity Patterns
The reactivity of this compound is largely governed by the electronic properties of the trinitrophenyl group. The three nitro groups are powerful electron-withdrawing groups, which makes the aromatic ring highly electron-deficient. This has several consequences for the molecule's reactivity, which can be rationalized through theoretical calculations.
Electrophilicity of the Aromatic Ring: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack. Computational studies on similar nitroaromatic compounds, like 2,4,6-trinitrotoluene (B92697) (TNT), have shown that the carbons of the aromatic ring are electrophilic centers. researchgate.net In the case of this compound, nucleophiles could potentially attack the aromatic ring, leading to the formation of Meisenheimer complexes as intermediates. The stability of these complexes can be evaluated computationally.
Acidity of the Hydroxyl Proton: While the primary alcohol is generally not highly acidic, the presence of the strongly electron-withdrawing trinitrophenoxy group can influence the acidity of the terminal hydroxyl proton through inductive effects transmitted along the butyl chain. Theoretical calculations of the pKa value can quantify this effect.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. For this compound, the LUMO is expected to be localized on the electron-deficient trinitrophenyl ring, indicating that this is the most likely site for nucleophilic attack. The HOMO may have significant contributions from the oxygen atoms of the ether and hydroxyl groups, suggesting these as potential sites for electrophilic attack or oxidation. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Environmental Fate and Degradation Pathways of 4 2,4,6 Trinitrophenoxy Butan 1 Ol
Susceptibility to Biodegradation
The biodegradation of 4-(2,4,6-trinitrophenoxy)butan-1-ol is anticipated to be a complex process, primarily targeting the electron-deficient aromatic ring and the ether bond.
Microbial Transformation of Nitroaromatic Compounds
The 2,4,6-trinitrophenyl moiety of the molecule is structurally analogous to 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid, both of which are known to be transformed by a variety of microorganisms. nih.govnih.gov Bacteria, in particular, have developed several strategies to metabolize these highly nitrated aromatic compounds. nih.gov Strains of Pseudomonas, Rhodococcus, and Nocardioides have demonstrated the ability to utilize such compounds as a source of nitrogen and sometimes carbon. nih.govethz.chnih.gov
The initial step in the microbial transformation of many trinitroaromatic compounds is a reductive attack on the aromatic ring. researchgate.net This is due to the strong electron-withdrawing nature of the three nitro groups, which makes the ring susceptible to nucleophilic attack by hydride ions. ethz.ch For instance, the degradation of picric acid by Rhodococcus erythropolis and Nocardioides sp. is initiated by the formation of a hydride-Meisenheimer complex. nih.govethz.chnih.gov A similar initial transformation can be expected for this compound.
Under anaerobic conditions, microorganisms such as Desulfovibrio and Clostridium species can reduce the nitro groups of TNT to amino groups, leading to the formation of aminodinitrotoluenes, diaminonitrotoluenes, and ultimately triaminotoluene. nih.govnih.govasm.org It is plausible that the trinitrophenyl part of this compound would undergo a similar reductive transformation of its nitro groups.
| Microbial Genus | Transformation of Nitroaromatic Compounds | Aerobic/Anaerobic | Reference |
| Rhodococcus | Utilizes picric acid as a nitrogen source, initiating degradation via hydride attack. | Aerobic | nih.govnih.gov |
| Nocardioides | Mineralizes picric acid, forming hydride-Meisenheimer complexes. | Aerobic | nih.govnih.gov |
| Pseudomonas | Can use TNT as a nitrogen source, involving nitrite (B80452) removal. | Aerobic | nih.govnih.gov |
| Clostridium | Reduces nitro groups of TNT to amines. | Anaerobic | nih.govasm.org |
| Desulfovibrio | Reduces TNT to triaminotoluene. | Anaerobic | nih.govasm.org |
Enzymatic Degradation Mechanisms (e.g., Laccases, Reductases)
Specific enzymes play a crucial role in the degradation of nitroaromatic compounds and the cleavage of ether linkages.
Nitroreductases are a key class of enzymes that catalyze the reduction of nitro groups. researchgate.net These enzymes, found in a wide range of bacteria, typically reduce nitroaromatics to nitroso, hydroxylamino, and amino derivatives. nih.govresearchgate.net The reduction of the nitro groups on the trinitrophenyl ring of this compound is a probable enzymatic step, leading to less toxic and more biodegradable intermediates. Some intestinal bacteria, such as Clostridium and Eubacterium, produce nitroreductases that can reduce a variety of nitroaromatic compounds. nih.gov
Laccases , a type of multi-copper oxidase found predominantly in white-rot fungi, are known for their ability to oxidize a broad range of phenolic and non-phenolic compounds, including nitroaromatics. nih.govasm.orgresearchgate.net Laccases from fungi like Trametes versicolor and Pleurotus ostreatus can decolorize and detoxify industrial effluents containing phenolic pollutants. nih.govscielo.br While the ether linkage in this compound may initially hinder direct attack on the aromatic ring, cleavage of this bond would likely yield 2,4,6-trinitrophenol (picric acid), a phenolic compound that is a substrate for laccases. asm.orgresearchgate.net Laccases could then polymerize the resulting phenolic compounds, contributing to their detoxification. asm.org
Other enzymes, such as peroxygenases and etherases found in fungi and bacteria, are specialized in the cleavage of ether bonds, particularly the β-O-4 aryl ether linkages found in lignin. enviro.wikiresearchgate.net These enzymes could potentially catalyze the cleavage of the ether bond in this compound.
| Enzyme Class | Function in Degradation | Typical Organisms | Reference |
| Nitroreductases | Reduction of nitro groups to amino groups. | Bacteria (e.g., Clostridium, Salmonella) | researchgate.netnih.gov |
| Laccases | Oxidation of phenolic compounds, polymerization. | Fungi (e.g., Trametes, Pleurotus, Ganoderma) | nih.govresearchgate.netmdpi.com |
| Peroxygenases | Cleavage of ether linkages. | Fungi (e.g., Agrocybe) | enviro.wiki |
| Etherases | Cleavage of aryl ether bonds. | Bacteria (Sphingomonas), Fungi (Dichomitus) | nih.govresearchgate.net |
Identification of Degradation Metabolites
Based on the known degradation pathways of structurally similar compounds, the following metabolites can be predicted for the biodegradation of this compound.
The initial cleavage of the ether bond would likely result in the formation of 2,4,6-trinitrophenol (picric acid) and 1,4-butanediol (B3395766) .
Subsequent microbial degradation of picric acid has been shown to produce several intermediates. ethz.chnih.gov In organisms like Nocardioides sp. strain CB 22-2, picric acid is transformed into the hydride-Meisenheimer complex of picric acid , followed by the formation of 2,4-dinitrophenol (B41442) and the hydride-Meisenheimer complex of 2,4-dinitrophenol . nih.gov Further degradation can lead to the release of nitrite ions and eventual ring cleavage. ethz.ch
The reductive pathway, common for nitroaromatics, would lead to the formation of aminodinitrophenoxy and diaminonitrophenoxy derivatives of the parent compound, or if the ether bond is cleaved first, to aminodinitrophenols and diaminonitrophenols. nih.gov For example, the biotransformation of picric acid in marine sediments has been shown to produce 2,4-dinitrophenol , aminodinitrophenols , and diaminophenol . nih.gov
| Parent Compound | Predicted Primary Metabolites | Subsequent Metabolites | Reference |
| This compound | 2,4,6-Trinitrophenol, 1,4-Butanediol | Hydride-Meisenheimer complexes, 2,4-Dinitrophenol, Aminodinitrophenols | ethz.chnih.govnih.gov |
| 2,4,6-Trinitrophenol (Picric Acid) | Hydride-Meisenheimer complex of picric acid | 2,4-Dinitrophenol, 4,6-Dinitrohexanoate | ethz.chresearchgate.net |
| 2,4,6-Trinitrotoluene (TNT) | 2-Amino-4,6-dinitrotoluene, 4-Amino-2,6-dinitrotoluene | 2,4-Diamino-6-nitrotoluene, Azoxy compounds | nih.govwikipedia.org |
Chemical Transformation in Environmental Media
In addition to biodegradation, this compound may undergo chemical transformations in the environment, primarily through hydrolysis and photodegradation.
Hydrolytic Stability of the Ether Linkage
The ether linkage in this compound is expected to be susceptible to hydrolysis, particularly under alkaline conditions. The three electron-withdrawing nitro groups on the aromatic ring strongly activate it towards nucleophilic aromatic substitution. This is analogous to the hydrolysis of 2,4,6-trinitrochlorobenzene, which readily hydrolyzes to form picric acid. researchgate.net The reaction of phenyl 2,4,6-trinitrophenyl ether with various nucleophiles has also been studied, indicating the lability of the ether bond. Therefore, it is anticipated that the ether bond in this compound will undergo hydrolytic cleavage to yield 2,4,6-trinitrophenol and 1,4-butanediol.
Photodegradation under UV Irradiation
Nitroaromatic compounds are known to be susceptible to photolysis. enviro.wiki The phototransformation of TNT in aqueous solutions upon exposure to sunlight or UV lamps is well-documented, leading to a complex mixture of products. wikipedia.orgmdpi.comdtic.mil These include the oxidation of the methyl group and the reduction of the nitro groups, resulting in the formation of trinitrobenzaldehyde, nitrobenzenes, and azoxy compounds. wikipedia.orgdtic.mil
The photolysis of picric acid, the aromatic core of the target compound, has also been investigated. While one study reported no significant photolysis of picric acid in seawater, nih.gov other studies using photocatalysts like TiO2 or ZnO have shown its degradation under UV irradiation. researchgate.net Similarly, the photocatalytic degradation of 2,4-dinitrophenol has been demonstrated. nsf.govnih.gov
Given these findings, it is likely that this compound will undergo photodegradation when exposed to UV light. This process could involve transformations of the nitro groups, cleavage of the ether linkage, and oxidation of the butanol side chain, leading to a variety of photoproducts. The presence of an alcohol group might also influence the photolytic pathway, potentially through reactions involving the solvent. mdpi.com
Pathways of Denitration and Ring Cleavage
The degradation of this compound is predicted to be a multi-step process involving the cleavage of the ether bond, denitration of the aromatic ring, and subsequent ring cleavage. The presence of three electron-withdrawing nitro groups makes the aromatic ring susceptible to both reductive and oxidative attacks by various microorganisms.
The initial step in the breakdown of this compound likely involves the cleavage of the ether linkage. Microbial enzymes, such as etherases, are known to cleave the β-O-4 aryl ether bonds found in lignin, a complex aromatic polymer. rsc.orgresearchgate.net This enzymatic cleavage would release 2,4,6-trinitrophenol (picric acid) and butan-1-ol as primary intermediates.
Once released, 2,4,6-trinitrophenol can undergo degradation through several microbial pathways. A common mechanism involves the reduction of the nitro groups. nih.gov For instance, the degradation of the related compound 2,4,6-trinitrotoluene (TNT) often begins with the reduction of its nitro groups to amino groups, forming aminodinitrotoluenes and diaminonitrotoluenes. researchgate.net Similarly, picric acid can be reduced to aminodinitrophenols. nih.gov
The removal of nitro groups as nitrite, a process known as denitration, is a critical step in the detoxification and mineralization of nitroaromatic compounds. This can occur through both oxidative and reductive mechanisms. Some aerobic bacteria can utilize monooxygenase or dioxygenase enzymes to insert hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of a nitro group as nitrite. nih.gov Another pathway involves the formation of a hydride-Meisenheimer complex, which can then rearomatize with the elimination of a nitrite ion. nih.gov
Following or concurrent with denitration, the aromatic ring becomes more susceptible to cleavage. In many aerobic degradation pathways of aromatic compounds, catechol or protocatechuate are common intermediates that undergo ring cleavage by dioxygenase enzymes. For 2,4,6-trinitrophenol, after partial or complete denitration, the resulting hydroxylated aromatic ring can be cleaved, leading to the formation of aliphatic acids that can then enter central metabolic pathways. nih.gov
The other initial product, 1-butanol, is a readily biodegradable compound. nih.govportlandpress.com It is expected to be oxidized by microorganisms within a few days to butyraldehyde (B50154) and then to butyric acid, which can be completely metabolized to carbon dioxide and water through the β-oxidation pathway. osti.gov
Table 1: Predicted Intermediates in the Degradation of this compound
| Intermediate Compound | Predicted Formation Pathway |
| 2,4,6-Trinitrophenol (Picric Acid) | Cleavage of the ether bond of the parent compound. |
| 1-Butanol | Cleavage of the ether bond of the parent compound. |
| Aminodinitrophenols | Reduction of a nitro group on the 2,4,6-trinitrophenol ring. |
| Diaminonitrophenol | Reduction of two nitro groups on the 2,4,6-trinitrophenol ring. |
| Butyraldehyde | Oxidation of 1-butanol. |
| Butyric Acid | Oxidation of butyraldehyde. |
| Catechols/Protocatechuates | Hydroxylation of the partially denitrated aromatic ring. |
Environmental Remediation Strategies (Conceptual Academic Approaches)
Given the persistent and potentially toxic nature of nitroaromatic compounds, several remediation strategies have been explored, which can be conceptually applied to this compound. These approaches can be broadly categorized into bioremediation and advanced oxidation processes.
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or detoxify contaminants.
Biostimulation and Bioaugmentation: These strategies aim to enhance the activity of indigenous microbial populations or introduce specialized microorganisms capable of degrading the target compound. For sites contaminated with this compound, this could involve the addition of nutrients to stimulate the growth of native microorganisms with ether-cleaving and nitroreductase activities, or the introduction of specific bacterial or fungal strains known to degrade picric acid and other nitroaromatics. mdpi.com
Composting: This method involves mixing the contaminated soil with organic materials to create a thermophilic environment that promotes microbial activity. Composting has been shown to be effective in treating soils contaminated with explosives like TNT. researchgate.net
Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. Certain plants can take up nitroaromatic compounds and, in some cases, metabolize them. Transgenic plants expressing microbial nitroreductases have shown enhanced capabilities for TNT degradation.
Advanced Oxidation Processes (AOPs) utilize highly reactive chemical species, primarily hydroxyl radicals, to rapidly oxidize organic pollutants.
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron salts (Fenton's reagent) to generate hydroxyl radicals. The photo-Fenton process enhances radical production through the use of UV light. The H2O2/Fe0 system has proven efficient in degrading picric acid under acidic conditions.
UV/H2O2 and UV/O3: The application of ultraviolet light in combination with hydrogen peroxide or ozone can effectively generate hydroxyl radicals for the degradation of organic pollutants.
Photocatalysis: This process involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. TiO2/UV processes have been shown to be effective in degrading phenols and can prevent the formation of toxic nitroaromatic byproducts.
Table 2: Conceptual Remediation Strategies for this compound
| Remediation Strategy | Principle | Potential Application |
| Bioremediation | ||
| Biostimulation | Enhancing native microbial activity through nutrient addition. | In-situ or ex-situ treatment of contaminated soil and water. |
| Bioaugmentation | Introduction of specific microbial strains. | Targeted degradation in bioreactors or contaminated sites. |
| Composting | Microbial degradation in a controlled, thermophilic environment. | Ex-situ treatment of contaminated soils. |
| Phytoremediation | Use of plants for contaminant uptake and degradation. | Large-scale, low-cost treatment of contaminated land and water. |
| Advanced Oxidation Processes | ||
| Fenton/Photo-Fenton | Generation of hydroxyl radicals from H2O2 and iron. | Rapid chemical oxidation in aqueous waste streams. |
| UV/H2O2 / UV/O3 | UV-induced generation of hydroxyl radicals. | Water and wastewater treatment. |
| Photocatalysis (e.g., TiO2/UV) | Semiconductor-mediated generation of hydroxyl radicals. | Water treatment, potentially avoiding harmful byproducts. |
Advanced Academic Applications and Future Research Directions
Potential Role as a Building Block in Complex Organic Synthesis
The bifunctional nature of 4-(2,4,6-Trinitrophenoxy)butan-1-ol, possessing both a highly electron-deficient aromatic ring and a reactive primary alcohol, theoretically positions it as a versatile building block in organic synthesis. The trinitrophenyl group can act as a strong electron-withdrawing group, influencing the reactivity of the ether linkage and the aromatic ring itself, while the hydroxyl group offers a clear point for chemical modification and further synthetic elaboration.
Precursor for Polymeric Materials with Specific Properties
The presence of a terminal hydroxyl group suggests that this compound could serve as a monomer in the synthesis of polyesters or polyurethanes. The incorporation of the trinitrophenoxy moiety into a polymer backbone could impart unique properties to the resulting material. For instance, the high nitro content would likely result in materials with a high refractive index or specific thermal decomposition characteristics. Research in this area would involve polymerization studies, followed by a thorough characterization of the resulting polymers' physical and chemical properties.
Scaffold for Diversification into Libraries of Analogs
The core structure of this compound could serve as a scaffold for the creation of a library of chemical analogs. The terminal hydroxyl group is a versatile handle for a wide range of chemical transformations, including esterification, etherification, and conversion to other functional groups. Such a library of analogs would be valuable for structure-activity relationship (SAR) studies in various contexts, from materials science to medicinal chemistry.
Investigation of Intermolecular Interactions and Supramolecular Assembly
The electron-deficient trinitrophenyl ring is a well-known participant in charge-transfer complexes and other non-covalent interactions. It is plausible that this compound could engage in strong intermolecular interactions with electron-rich aromatic systems, leading to the formation of well-defined supramolecular assemblies. The terminal hydroxyl group could also participate in hydrogen bonding networks, further directing the self-assembly process. Future research could employ techniques such as X-ray crystallography and various spectroscopic methods to investigate these potential interactions and the resulting supramolecular architectures.
Exploration of Potential as a Probe Molecule in Mechanistic Studies
Nitroaromatic compounds are often used as probes in mechanistic studies due to their distinct spectroscopic and electrochemical properties. nih.govresearchgate.net The trinitrophenyl group in this compound could serve as a reporter group, allowing researchers to monitor changes in its electronic environment. For example, it could potentially be used to study reaction mechanisms involving electron transfer or to probe the polarity of microenvironments.
Development of Novel Synthetic Routes Utilizing Green Chemistry Principles
The synthesis of nitroaromatic ethers traditionally involves methods that may not align with the principles of green chemistry. Future research could focus on developing more environmentally benign synthetic routes to this compound and its derivatives. This could involve exploring the use of greener solvents, catalyst systems, and more energy-efficient reaction conditions. researchgate.netlabinsights.nlroyalsocietypublishing.org The development of sustainable synthetic methodologies is a crucial aspect of modern chemical research. cas.org
Identification of Knowledge Gaps and Emerging Research Opportunities
The most significant knowledge gap concerning this compound is the near-complete absence of experimental data on its synthesis, reactivity, and properties. Each of the areas outlined above represents an emerging research opportunity. Initial studies would likely focus on establishing a reliable and scalable synthesis for the compound, followed by a systematic investigation of its fundamental chemical and physical properties. From there, a more targeted exploration of its potential applications in materials science, supramolecular chemistry, and as a mechanistic probe could be undertaken. The unique combination of functional groups within this molecule suggests that such research could yield novel and valuable scientific insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
